

# H-Hyp-OMe hydrochloride molecular structure and weight

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## Compound of Interest

Compound Name: *H-Hyp-OMe hydrochloride*

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An In-depth Technical Guide to **H-Hyp-OMe Hydrochloride**: Molecular Structure, Properties, and Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical building blocks is paramount. This guide provides a detailed overview of **H-Hyp-OMe hydrochloride**, a proline derivative with significant applications in medicinal chemistry and pharmacology. This document outlines its molecular characteristics, provides experimental context, and visualizes its role in modern therapeutic modalities.

## Molecular Structure and Identification

**H-Hyp-OMe hydrochloride** is the hydrochloride salt of the methyl ester of hydroxyproline. It exists as two primary stereoisomers, trans-4-hydroxy-L-proline methyl ester hydrochloride and cis-4-hydroxy-L-proline methyl ester hydrochloride, distinguished by the stereochemistry at the 4-position of the pyrrolidine ring. The trans-isomer is the more commonly utilized and referenced form in literature and commercial products.

- IUPAC Name: methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride (trans-isomer)[1]
- Synonyms: H-Hyp-OMe·HCl, L-Hydroxyproline methyl ester hydrochloride, Methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride[2]
- Molecular Formula:  $C_6H_{12}ClNO_3$ [1][2][3][4]

- Molecular Weight: 181.62 g/mol [\[1\]](#)[\[2\]](#)[\[4\]](#)

The molecular structure consists of a pyrrolidine ring, characteristic of proline, with a hydroxyl group at the C4 position and a methyl ester at the C2 carboxylate position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

## Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for trans-4-Hydroxy-L-proline methyl ester hydrochloride.

Property	Value	Reference(s)
CAS Number	40216-83-9 (trans-isomer)	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
40126-30-5 (cis-isomer)	<a href="#">[6]</a> <a href="#">[7]</a>	
Molecular Formula	C <sub>6</sub> H <sub>12</sub> ClNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	181.62 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White to off-white crystalline solid/powder	<a href="#">[1]</a> <a href="#">[4]</a>
Purity	Typically ≥98.0% (by NMR or Titration)	<a href="#">[4]</a>
Melting Point	161-172 °C	<a href="#">[1]</a>
Boiling Point	247.2°C at 760 mmHg	<a href="#">[1]</a>
Storage Conditions	2-8°C, sealed storage, away from moisture	<a href="#">[1]</a>
SMILES (trans-isomer)	COC(=O)[C@@H]1C-- INVALID-LINK--O.Cl	<a href="#">[2]</a>

## Experimental Protocols

### General Synthesis of Amino Acid Methyl Ester Hydrochlorides

A common and efficient method for the esterification of amino acids, including the synthesis of **H-Hyp-OMe hydrochloride**, involves the use of trimethylchlorosilane (TMSCl) in methanol. This procedure is valued for its mild reaction conditions and good to excellent yields.[8]

#### Materials:

- L-Hydroxyproline
- Methanol (anhydrous)
- Trimethylchlorosilane (freshly distilled)
- Round bottom flask
- Magnetic stirrer

#### Protocol:

- Place the starting amino acid (e.g., L-Hydroxyproline, 0.1 mol) into a clean, dry round bottom flask equipped with a magnetic stir bar.
- Under a fume hood, slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.
- To the resulting mixture, add anhydrous methanol (100 mL). The solution or suspension is then stirred vigorously at room temperature.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amino acid is consumed.
- Upon completion, remove the solvent and excess reagents from the reaction mixture using a rotary evaporator.
- The resulting solid is the desired amino acid methyl ester hydrochloride salt. Further purification can be achieved by recrystallization if necessary.

## Characterization

The identity and purity of the synthesized **H-Hyp-OMe hydrochloride** are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A Certificate of Analysis for a commercial batch confirms that the  $^1\text{H}$  NMR spectrum should be consistent with the expected structure and that purity is often determined to be  $\geq 98.0\%$  by NMR.[4]

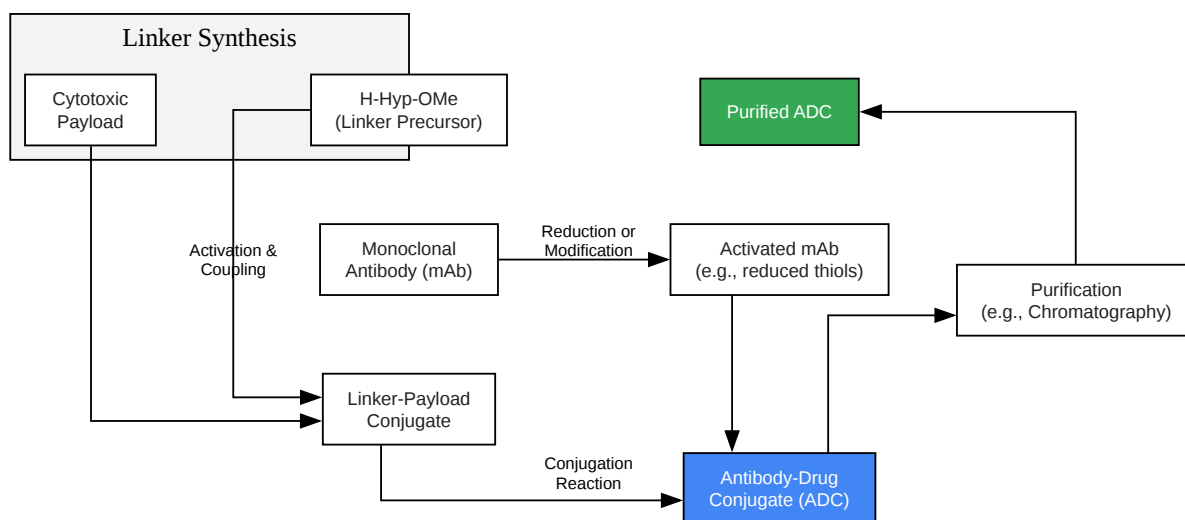
## Applications in Drug Development and Research

**H-Hyp-OMe hydrochloride** is a versatile building block with several key applications in the pharmaceutical industry.

- **Antibody-Drug Conjugates (ADCs) and PROTACs:** It is utilized as a non-cleavable linker component in the synthesis of ADCs and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[1][5] In these roles, it connects the targeting moiety (an antibody or a small molecule ligand) to the cytotoxic payload or E3 ligase ligand, respectively.
- **Enzyme Inhibition:** trans-4-Hydroxy-L-proline methyl ester hydrochloride has been identified as a matrix metalloproteinase (MMP) inhibitor.[2] MMPs are enzymes involved in the degradation of the extracellular matrix, and their inhibition is a therapeutic strategy for conditions like restenosis.[2]
- **Modulation of Inflammatory Pathways:** The compound has been shown to be effective against chemokine receptors, such as the CCR5 receptor. It also demonstrates the ability to inhibit the production of cytokines like TNF $\alpha$  by interfering with signaling pathways that drive inflammation and cell proliferation.[2]
- **Chiral Building Block:** As a derivative of a natural amino acid, it serves as a valuable chiral intermediate in the asymmetric synthesis of complex pharmaceutical compounds and bioactive peptides.[3][9]

## Visualized Workflow: Role in ADC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) where **H-Hyp-OMe hydrochloride** can be incorporated as part of the linker structure.



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Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

This workflow demonstrates the sequential process of preparing the linker-payload moiety, modifying the monoclonal antibody to expose reactive sites, the subsequent conjugation reaction to form the ADC, and the final purification steps to yield the desired therapeutic agent. **H-Hyp-OMe hydrochloride** serves as a foundational component in the initial linker synthesis stage.

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